2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane
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Overview
Description
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a methyl group, connected to an azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the azepane ring. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole with azepane under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
4-Chloro-1-methyl-1H-pyrazole: Lacks the azepane ring, making it less complex.
Uniqueness
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane is unique due to its combination of a pyrazole ring with an azepane ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)azepane |
InChI |
InChI=1S/C10H16ClN3/c1-14-10(8(11)7-13-14)9-5-3-2-4-6-12-9/h7,9,12H,2-6H2,1H3 |
InChI Key |
KOEIVZDNPNYLIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCCCN2 |
Origin of Product |
United States |
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